N,N-Diallyl-2-bromoacetamide
Description
Contextualization within the Landscape of α-Haloamide Chemistry
The N,N-diallyl-2-bromoacetamide molecule is a member of the α-haloamide class of compounds. α-Haloamides are recognized as versatile intermediates in organic synthesis. nih.govdntb.gov.ua Historically, their chemistry was centered on facilitating the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. nih.govresearchgate.net
In more recent years, the scope of α-haloamide applications has expanded significantly. They are now widely employed in carbon-carbon (C-C) cross-coupling reactions. nih.govthieme-connect.de Furthermore, radical-mediated transformations of α-haloamides that possess a suitably located unsaturated bond have emerged as a direct pathway to synthesize diverse cyclic compounds. nih.gov These reactions can be initiated by traditional radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis. nih.gov The stability of the α-carbon-halogen bond in amides, compared to other carbonyl compounds, makes them particularly useful as latent enolate precursors in catalytic enantioselective C-C bond-forming reactions, such as the Mannich-type reaction. acs.org
Historical Development and Evolution of Diallylamide Applications
The diallylamide functional group has found utility in several areas of chemistry, particularly in polymer science and synthetic methodology. Diallylamide-containing compounds can act as crosslinking coagents in polymeric compositions. google.com When used with an organic peroxide, they can improve the properties of the resulting crosslinked polymer network. google.com
The evolution of their application is evident in the development of functional materials. For instance, this compound has been used as a key reagent in the synthesis of novel photopolymerisable triazatruxenes. rsc.org In this context, the diallyl groups serve as photocrosslinkable units, allowing for the formation of stable polymer network hole transport layers for potential use in electronic devices. rsc.org The development of ring-closing metathesis (RCM) has also provided a powerful tool for transforming diallyl-containing molecules, including diallylamides, into cyclic structures like dihydropyrroles. researchgate.netacs.org
Fundamental Chemical Reactivity Envisaged by the Diallyl and Bromoacetamide Functional Groups
The reactivity of this compound is dictated by its two distinct functional components: the α-bromoacetamide group and the N,N-diallyl group.
The α-bromoacetamide moiety is characterized by the electrophilic carbon atom attached to the bromine. This makes it susceptible to nucleophilic attack, serving as an alkylating agent. ontosight.ai Bromoacetamides have been explored for their ability to covalently bind to biological targets like proteins. ontosight.airesearchgate.net The carbon-bromine bond can also undergo homolytic cleavage to generate a carbon-centered radical, which can participate in a variety of subsequent reactions, including cyclizations. nih.gov
The N,N-diallyl group contains two carbon-carbon double bonds, which are sites of unsaturation. These allyl groups can undergo a range of reactions typical of alkenes, including:
Radical Cyclization : Intramolecular radical cyclization of this compound has been studied, although some attempts in aqueous media resulted only in the recovery of the starting material, indicating that reaction conditions are critical. core.ac.ukkyoto-u.ac.jp
Ring-Closing Metathesis (RCM) : The two allyl groups can be joined via RCM using catalysts like Grubbs-type ruthenium complexes to form five-membered nitrogen heterocycles. This reaction is a cornerstone of modern organic synthesis for creating cyclic compounds. researchgate.netacs.org
Photochemical Crosslinking : The double bonds can participate in photochemical reactions, leading to the formation of crosslinked polymer networks. This is particularly relevant in materials science for creating stable thin films. rsc.org
Overview of Key Research Avenues and Scholarly Significance
The unique bifunctional nature of this compound has positioned it as a significant tool in several key research areas.
Materials Science : Its most prominent recent application is in the synthesis of advanced materials. It serves as a building block for photopolymerisable hole-transport layers based on triazatruxene cores, which are of interest for organic electronic devices. rsc.org The diallylamide functionality provides the means for initiator-free photochemical crosslinking to create stable, insoluble polymer networks. rsc.org
Bioorganic and Medicinal Chemistry : As an alkylating agent, the bromoacetamide function is used for affinity labeling. Researchers have incorporated bromoacetamide groups into peptides to create potent and irreversible ligands for biological targets such as opioid receptors. researchgate.net This allows for the study of receptor binding sites and function.
Supramolecular Chemistry and Catalysis : The compound has been used to attach catalytic units to larger scaffolds. For example, a Grubbs-Hoveyda type olefin metathesis catalyst featuring a bromoacetamide group was used to covalently modify a protein, creating an artificial metalloenzyme capable of performing ring-closing metathesis in an aqueous environment. researchgate.net
The scholarly significance of this compound lies in its ability to bridge different chemical disciplines. It provides a synthetic handle for creating functional polymers, modifying biological macromolecules, and constructing novel catalytic systems.
Table 2: Key Research Applications of this compound
| Research Area | Application | Key Functional Groups Involved | Source |
|---|---|---|---|
| Materials Science | Synthesis of photopolymerisable triazatruxenes for hole transport layers. | Diallyl (for crosslinking), Bromoacetamide (as a reactive linker). | rsc.org |
| Bioorganic Chemistry | Used in the synthesis of affinity labels for opioid receptors. | Bromoacetamide (as an electrophilic warhead for covalent binding). | researchgate.net |
| Artificial Enzymes | Component in modifying proteins to create artificial metalloenzymes for olefin metathesis. | Bromoacetamide (for covalent attachment to the protein scaffold). | researchgate.net |
| Radical Chemistry | Studied as a substrate for intramolecular radical cyclization reactions. | Bromoacetamide (as radical precursor), Diallyl (as radical acceptor). | core.ac.ukkyoto-u.ac.jp |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJYRFAMLETNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569897 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-03-4 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation of N,n Diallyl 2 Bromoacetamide
Established Synthetic Pathways for α-Bromoamides
The two principal strategies for synthesizing α-bromoamides are direct bromination of a pre-formed amide and the amidation of an amine with a bromo-functionalized acylating agent.
Direct α-bromination of a carbonyl compound is a fundamental transformation in organic synthesis. mdpi.com This approach involves the reaction of an enolizable amide with an electrophilic bromine source. The reaction typically proceeds under conditions that favor the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the bromine source. mdpi.com While widely used for ketones, this principle can be extended to amides. Various brominating agents can be employed for this purpose, each with specific applications and reactivities. For instance, N-bromosuccinimide (NBS) is a well-known reagent for α-bromination. ucl.ac.uk
Table 1: Examples of Brominating Agents for α-Bromination
| Brominating Agent | Description |
|---|---|
| **Bromine (Br₂) ** | The elemental form, often used with an acid catalyst to promote enol formation. mdpi.com |
| N-Bromosuccinimide (NBS) | A common and convenient source of electrophilic bromine, often used for allylic and benzylic bromination but also applicable for α-bromination of carbonyls. ucl.ac.uk |
| Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr) | An in-situ method for generating electrophilic bromine, used for the bromination of aryl ketones. mdpi.com |
The most direct and frequently utilized method for preparing N,N-Diallyl-2-bromoacetamide is the nucleophilic acyl substitution reaction between diallylamine (B93489) and a bromoacetyl halide. nih.govprepchem.com In this pathway, diallylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl chloride or bromoacetyl bromide. prepchem.comacs.org The reaction is typically conducted in an inert solvent and often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct that is formed. acs.org
A common procedure involves adding bromoacetyl bromide dropwise to a cooled solution of diallylamine in a suitable solvent. prepchem.comacs.org For example, the reaction can be carried out in dichloromethane (B109758) (CH₂Cl₂) at low temperatures (-20 °C), with triethylamine (B128534) added to scavenge the HBr produced. acs.org
Table 2: Examples of Amidation Reactions for α-Bromoamide Synthesis
| Amine | Acylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Diallylamine | Bromoacetyl bromide | None specified | Not specified | This compound | prepchem.com |
| N-Benzyl allylamine | Bromoacetyl bromide | Triethylamine | Dichloromethane | N-Benzyl-N-allyl-2-bromoacetamide | acs.org |
Direct Bromination Approaches
Optimized Reaction Conditions and Parameters
The choice of solvent is critical in the synthesis of α-haloamides. Polar aprotic solvents are particularly effective as they can dissolve a wide range of organic compounds and stabilize polar intermediates that may form during the reaction, such as in Sₙ2 pathways. nih.gov
N,N-Dimethylformamide (DMF) is a frequently used solvent in this context. rsc.orgrsc.orgntu.ac.uk Its high polarity and ability to solvate cations effectively can accelerate reaction rates. In syntheses involving bases like sodium hydride, DMF serves as an ideal medium, facilitating the deprotonation and subsequent reaction of the amide or amine precursor. rsc.orgrsc.orgntu.ac.uk Beyond its role as a solvent, DMF can sometimes act as a catalyst in certain transformations. nih.gov
Bases play a crucial role in the synthesis of this compound and other α-bromoamides. Their function can range from simple acid scavenging to acting as a strong deprotonating agent to generate reactive anionic species.
Acid Scavenging : In amidation reactions using acyl halides, tertiary amines like triethylamine are commonly added to neutralize the liberated hydrogen halide (e.g., HCl or HBr), preventing protonation of the amine reactant and driving the reaction to completion. acs.org
Deprotonation : Strong, non-nucleophilic bases such as sodium hydride (NaH) are used to deprotonate precursors, generating anions that can then participate in subsequent reactions. rsc.orgrsc.orgntu.ac.uk For instance, NaH is used in combination with DMF to facilitate N-alkylation reactions. rsc.orgrsc.orgntu.ac.uk
Inorganic Bases : Alkali metal carbonates, such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), are milder, less hazardous, and more cost-effective bases. ptfarm.plgoogle.com They are particularly useful in systems employing phase transfer catalysis, where they can be used as an aqueous solution or a solid. ptfarm.plgoogle.com.na
Table 3: Common Bases Used in α-Bromoamide Synthesis
| Base | Type | Typical Role | Example Context |
|---|---|---|---|
| Triethylamine (Et₃N) | Tertiary Amine | Acid Scavenger | Amidation of diallylamine with bromoacetyl bromide. acs.org |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Deprotonating Agent | Used with DMF for N-alkylation reactions. rsc.orgrsc.org |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Deprotonating Agent | Used in phase transfer catalysis systems for alkylations. google.com |
| Sodium Hydroxide (B78521) (NaOH) | Strong, Inorganic | Deprotonating Agent | Used in aqueous phase for phase transfer catalysis. ptfarm.plphasetransfer.com |
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system). ptfarm.plfzgxjckxxb.com This methodology is particularly advantageous in organic synthesis as it can eliminate the need for expensive, anhydrous organic solvents and hazardous bases like sodium hydride, allowing for the use of inexpensive and safer alternatives like sodium hydroxide or alkali metal carbonates. ptfarm.pl
In the context of α-bromoamide synthesis, PTC works by using a catalyst to transport a reactive anion (such as a hydroxide or carbonate ion) from an aqueous or solid phase into the organic phase where the organic substrate resides. fzgxjckxxb.com This transfer is accomplished by forming a lipophilic ion pair between the catalyst's cation and the reactive anion. ptfarm.pl Common phase transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and macrocyclic polyethers known as crown ethers (e.g., 15-crown-5). nih.govfzgxjckxxb.com The use of 15-crown-5 (B104581) ether has been reported in conjunction with sodium hydride for the cyclization of α-bromoamides, demonstrating its utility in facilitating reactions involving these substrates. nih.govresearchgate.net
Table 4: Examples of Phase Transfer Catalysts
| Catalyst Type | Example | Mechanism of Action |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | The lipophilic quaternary ammonium cation pairs with an anion (e.g., OH⁻) and transfers it into the organic phase. ptfarm.pl |
| Quaternary Phosphonium (B103445) Salts | Tetrabutylphosphonium chloride | Similar to quaternary ammonium salts, the phosphonium cation facilitates anion transfer. fzgxjckxxb.com |
| Crown Ethers | 15-Crown-5 | The ether chelates a metal cation (e.g., Na⁺ from NaH or NaOH), making the associated anion more "naked" and highly reactive in the organic phase. nih.govfzgxjckxxb.comresearchgate.net |
| Polyethylene Glycols (PEGs) | PEG | Can complex metal cations and act as less expensive, though often less active, phase transfer catalysts. fzgxjckxxb.com |
Role of Basic Conditions (e.g., Sodium Hydride, Alkali Metal Carbonates)
Regioselective and Stereoselective Considerations in Synthesis
The synthesis of this compound via the acylation of diallylamine with a bromoacetylating agent is a direct process. From a regioselective and stereoselective standpoint, the reaction is relatively straightforward due to the nature of the reactants.
Regioselectivity:
The primary regioselective consideration in the formation of this compound lies in the acylation of the nitrogen atom of diallylamine. Diallylamine is a secondary amine, and the nitrogen atom is the most nucleophilic site in the molecule. Therefore, the acylation reaction, which is a nucleophilic acyl substitution, occurs exclusively at the nitrogen atom. The two allyl groups attached to the nitrogen are identical, meaning there is no issue of regioselectivity concerning which group is attached to the nitrogen.
The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diallylamine onto the electrophilic carbonyl carbon of the bromoacetylating agent (e.g., bromoacetyl chloride). This is a well-established and highly regioselective process for the formation of amides from primary and secondary amines. nih.govsnnu.edu.cnchemrxiv.org
Stereoselectivity:
In the context of the synthesis of this compound from achiral starting materials like diallylamine and bromoacetyl chloride under standard, achiral conditions, there are no stereocenters created in the final product. Therefore, stereoselectivity is not a primary concern in this specific transformation.
However, it is worth noting that the allyl groups are prochiral. In the presence of a chiral environment, such as a chiral catalyst or a chiral auxiliary, it might be possible to achieve stereoselective transformations involving the allyl groups in subsequent reactions. For instance, enzymatic desymmetrization of prochiral diamines has been demonstrated, where a lipase (B570770) can stereoselectively acylate one of two prochiral amino groups. nih.govresearchgate.netmdpi.com While no specific research has been found applying this to the synthesis of this compound itself, it highlights a potential avenue for creating chiral derivatives from this structural motif.
Scale-Up and Process Optimization for Academic and Commercial Production
The transition from a laboratory-scale synthesis to a larger academic or commercial production of this compound requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. While specific literature on the large-scale production of this compound is limited, general principles of process chemistry for similar compounds, such as other haloacetamides, can be applied. google.comacs.org
Academic Scale-Up:
For academic purposes, where quantities may range from several grams to a few hundred grams, the primary focus is on reproducible and safe procedures.
Reagent Selection and Stoichiometry: Bromoacetyl chloride is a common and reactive acylating agent. However, it is lachrymatory and moisture-sensitive. Bromoacetic anhydride (B1165640) could be an alternative. The stoichiometry of the reactants should be optimized to ensure complete conversion of the diallylamine and minimize side products. An excess of the amine is sometimes used to act as a base, though this complicates purification.
Solvent and Base Selection: A variety of solvents can be used, with dichloromethane (DCM) being a common choice for laboratory scale due to its inertness and ease of removal. oup.com The choice of base is crucial for neutralizing the hydrogen bromide formed during the reaction. Pyridine is often used in laboratory preparations, but its removal on a larger scale can be problematic. oup.com Aqueous bases like sodium hydroxide can be effective and are more economical, often used in a biphasic system. rsc.org
Temperature Control: The acylation reaction is typically exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. Performing the addition of the bromoacetyl chloride at a reduced temperature (e.g., in an ice bath) is a common practice.
Work-up and Purification: The work-up procedure usually involves washing the organic layer with water, dilute acid (to remove unreacted amine), and dilute base (to remove any acidic impurities), followed by drying and evaporation of the solvent. Purification by column chromatography is common on a lab scale but may not be feasible for larger quantities. Distillation or recrystallization would be more suitable for larger scale purification if the product is a liquid or a solid, respectively.
Commercial Production:
For commercial production, the focus shifts towards cost-effectiveness, process safety, and environmental considerations.
Cost of Raw Materials: The cost of diallylamine, the bromoacetylating agent, the base, and the solvent are major factors. Cheaper reagents like bromoacetic acid might be considered, although this would require an activation step.
Process Safety: The handling of large quantities of corrosive and reactive materials like bromoacetyl chloride requires specialized equipment and safety protocols. The exothermic nature of the reaction necessitates robust cooling systems and careful control of addition rates.
Waste Management: The disposal of byproducts, such as the salt formed from the neutralization of HBr, and the solvent needs to be managed in an environmentally responsible and cost-effective manner. The use of recyclable solvents or solvent-free conditions would be advantageous.
Process Optimization: To maximize yield and purity while minimizing cost and waste, a Design of Experiments (DoE) approach could be employed to systematically optimize reaction parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading (if any).
Continuous vs. Batch Processing: While batch processing is common for smaller scales, continuous flow chemistry could offer advantages for large-scale production, including better heat and mass transfer, improved safety, and potentially higher throughput.
A patent for the production of the related compound N,N-diallyldichloroacetamide highlights some key considerations for industrial scale, such as using an excess of diallylamine and maintaining a pH above 10 with aqueous sodium hydroxide to achieve high yields and minimize byproducts. rsc.org These principles could likely be adapted for the production of this compound.
The following table outlines a general synthetic protocol for this compound based on common laboratory procedures.
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diallylamine in a suitable solvent such as dichloromethane (DCM). Cool the flask in an ice bath. |
| 2. Acylation | Slowly add a solution of bromoacetyl chloride or bromoacetyl bromide in DCM to the stirred diallylamine solution. A base, such as triethylamine or pyridine, is often included in the reaction mixture to neutralize the hydrohalic acid formed. |
| 3. Reaction Monitoring | Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (diallylamine) is consumed. |
| 4. Work-up | Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, dilute hydrochloric acid, and a saturated sodium bicarbonate solution. |
| 5. Isolation | Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product. |
| 6. Purification | Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel. |
Advanced Chemical Reactivity and Mechanistic Investigations of N,n Diallyl 2 Bromoacetamide
Electrophilic Reactivity at the α-Brominated Carbon Center
The carbon atom alpha to the carbonyl group in N,N-Diallyl-2-bromoacetamide is electron-deficient due to the inductive effect of the adjacent bromine and carbonyl functionalities. This inherent electrophilicity makes it a prime target for attack by a wide array of nucleophiles. Bromoacetamides, in general, are recognized as effective alkylating agents, capable of forming covalent bonds with biological macromolecules like proteins and DNA, a reactivity that stems from this electrophilic character. ontosight.ai
The substitution of the bromine atom can be achieved with various carbon- and heteroatom-centered nucleophiles. nih.gov This reactivity is fundamental to the use of α-haloamides as building blocks in organic synthesis. For instance, they can undergo nucleophilic substitution to introduce hydroxyl, amino, and mercapto groups. researchgate.net The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion as a stable leaving group. bits-pilani.ac.in
In more advanced applications, the electrophilic nature of the α-carbon is exploited in metal-catalyzed cross-coupling reactions. Though the direct arylation of amide enolates can be challenging, using α-halo amides as electrophilic partners provides a powerful alternative. thieme-connect.de Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for example, have been successfully employed to arylate α-bromo amides, demonstrating the utility of the carbon-bromine bond as a reactive handle for constructing new carbon-carbon bonds. thieme-connect.de
The reactivity of the α-carbon can also be harnessed in asymmetric synthesis. For example, α-halo amides have been used in direct catalytic asymmetric Mannich-type reactions, where they function as latent enolates to react with imines in a highly stereoselective manner. acs.org This highlights the dual reactivity profile of the molecule, acting as an electrophile while also being a precursor to a nucleophilic enolate species under specific catalytic conditions.
The table below summarizes the types of nucleophilic substitution reactions that α-bromoacetamides can undergo, which are characteristic of the electrophilic nature of the α-carbon in this compound.
| Nucleophile Type | Example Nucleophile | Product Type | Reaction Class |
| Oxygen | Hydroxide (B78521), Alkoxide | α-Hydroxy amide | Nucleophilic Substitution |
| Nitrogen | Amines, Azides | α-Amino amide | Nucleophilic Substitution |
| Sulfur | Thiols, Thiolates | α-Thio amide | Nucleophilic Substitution |
| Carbon | Organometallic Reagents | α-Aryl/Alkyl amide | Cross-Coupling Reaction |
Radical-Mediated Transformations
Beyond its electrophilic character, this compound can engage in transformations involving radical intermediates. The carbon-bromine bond can undergo homolytic cleavage, typically initiated by light, a radical initiator, or a transition metal catalyst, to generate an α-amido radical. This highly reactive species can then participate in a variety of subsequent reactions.
Atom Transfer Radical Addition (ATRA) is an atom-economical method for the functionalization of unsaturated systems like alkenes. uni-goettingen.de In the context of this compound, the process would involve the generation of the α-amido radical, its addition across an alkene, and subsequent abstraction of a bromine atom from another molecule of the starting material to propagate the radical chain.
Research on structurally related α-bromoamides has shed light on the potential substrate scope for ATRA reactions. For instance, photocatalytic studies on tert-butyl (2-bromoacetyl)carbamate have shown that ATRA can proceed with unactivated terminal alkenes. nih.gov However, under these specific photocatalytic conditions, 2-bromoacetamide (B1266107) itself was found to be unreactive, suggesting that the nature of the nitrogen substituent is critical for reactivity. nih.gov The diallyl substitution in this compound could influence its reactivity in such transformations. The scope of unactivated alkenes in ATRA reactions of similar bromoacetamides has been shown to tolerate various functional groups and even some internal olefins, sometimes requiring the use of a Lewis acid co-catalyst to enhance the electrophilicity of the intermediate radical. nih.gov
The efficiency of the bromine atom transfer step is crucial for a successful radical chain reaction. In the case of this compound, studies have shown that this step can be a significant bottleneck. Specifically, attempts at intramolecular radical cyclization, which relies on an efficient intermolecular bromine atom transfer to complete the cycle, resulted in the recovery of the starting material. acs.orgacs.org This indicates that for this compound, the rate of bromine atom transfer is not sufficient to effectively sustain the radical chain process in this intramolecular context. acs.org This inefficiency highlights a key limitation in the radical reactivity of this specific compound under the tested conditions.
The solvent can have a profound effect on the dynamics of radical reactions. For related bromo-compounds, radical additions have been observed to be significantly more facile in water compared to organic solvents like benzene (B151609) or dichloromethane (B109758). acs.org This has been attributed to the hydrophobic effect and the high cohesive energy density of water. More recently, copper-catalyzed atom transfer radical cyclization (ATRC) reactions have been successfully carried out in aqueous sodium dodecyl sulfate (B86663) (SDS) micellar solutions. The micellar environment can promote the reaction by concentrating the reactants and potentially stabilizing radical intermediates. These findings suggest that conducting radical transformations of this compound in aqueous media could be a viable strategy to enhance its reactivity.
Given the presence of two allyl groups, this compound is a potential candidate for intramolecular radical cyclization. This process would involve the initial formation of the α-amido radical, which could then attack one of the pendant allyl groups to form a cyclic radical intermediate. However, as mentioned previously, attempts to induce such a cyclization have been unsuccessful, leading only to the recovery of the starting material. acs.orgacs.org This outcome is attributed to the inefficient intermolecular bromine atom transfer required to trap the cyclized radical and propagate the chain. acs.org In contrast, other N-allyl-2-bromoacetamides, particularly those with fluorine substituents, have been shown to undergo intramolecular cyclization under photocatalytic conditions, suggesting that subtle electronic and steric factors play a crucial role in determining the feasibility of this pathway. ontosight.ai
The table below outlines the outcomes of radical reactions involving this compound and related compounds.
| Reaction Type | Substrate | Conditions | Outcome | Reference |
| Intramolecular Cyclization | This compound | Radical Initiator | Recovery of Starting Material | acs.orgacs.org |
| ATRA | tert-Butyl (2-bromoacetyl)carbamate + Unactivated Alkene | Photocatalyst, Light | Successful Addition | nih.gov |
| ATRA | 2-Bromoacetamide + Unactivated Alkene | Photocatalyst, Light | No Reaction | nih.gov |
| ATRC | Non-activated Alkyl Bromides | CuBr₂, Light, Aqueous SDS | Successful Cyclization |
Efficiency of Bromine Atom Transfer in Radical Chains
Electron Donor-Acceptor (EDA) Complex Initiated Reactions
The formation of Electron Donor-Acceptor (EDA) complexes represents a significant strategy in modern photochemistry, enabling chemical reactions under mild, visible-light-irradiated conditions, often without the need for an external photocatalyst. sioc-journal.cn These complexes form between an electron-rich donor molecule and an electron-deficient acceptor molecule, creating a new electronic transition. nih.gov Upon light absorption, a single electron transfer (SET) occurs from the donor to the acceptor, generating radical ion pairs that initiate subsequent chemical transformations. sioc-journal.cn
In the context of this compound, its α-bromoamide functionality makes it a potential electron acceptor. The C-Br bond can be cleaved through mechanisms involving EDA complexes. nih.gov For instance, research on related α-bromoimides shows that an EDA complex can form between the bromo-compound and a nitrogenous base. nih.gov Photoinduced electron transfer within this complex leads to the generation of an electrophilic carbon-centered radical, which can then engage in further reactions. nih.gov This pathway, driven by the formation and photoexcitation of an EDA complex, provides a metal-free and mild method for activating the otherwise stable C-Br bond. sioc-journal.cnnih.gov While specific studies detailing this compound as the acceptor in an EDA complex are not prevalent, the established reactivity of α-bromoamides suggests its suitability for such transformations. nih.gov The process is predictable and site-selective, offering unique reactivity at the N-α position following complex formation. sioc-journal.cn
Role of Radical Initiators and Photocatalysts
Beyond EDA complexes, the reactivity of this compound can be initiated and controlled through the use of radical initiators and photocatalysts. Visible-light photoredox catalysis has become a powerful technique for generating radical species under mild conditions. rsc.org For α-bromoamides, scission of the C-Br bond can be achieved through two complementary photocatalytic approaches. nih.gov
The first involves triplet sensitization, where a photocatalyst, such as an iridium complex, absorbs light and transfers its energy to the bromoamide. This process generates an electrophilic carbon-centered radical that can participate in subsequent coupling reactions. nih.gov The second pathway involves a photoredox cycle where the excited photocatalyst directly engages in a single electron transfer (SET) with the substrate. nih.gov For example, studies on related bromo-initiators in atom transfer radical polymerization (ATRP) show that a photocatalyst can be excited by light, accept an electron from a donor (like an amine), and the resulting highly reducing species can then transfer an electron to the bromo-compound to cleave the C-Br bond and initiate polymerization. nih.gov
These photocatalytic methods offer significant advantages, including mild reaction conditions and high functional group tolerance. rsc.org In some applications, photochemical crosslinking of the diallyl groups can even be achieved without any initiator, relying on direct UV energy absorption, though this typically involves the reactivity of other parts of a larger molecule. rsc.org
| Reaction Type | Initiating Species | Method | Key Intermediate |
| Photocatalysis | Iridium photocatalyst | Triplet Energy Transfer | Electrophilic Carbon Radical nih.gov |
| Photoredox Catalysis | Organic Dye & Amine | Single Electron Transfer (SET) | Carbon Radical nih.gov |
| Initiator-Free | UV Fluence (365 nm) | Direct Photoexcitation | Excited State Molecule rsc.org |
Nucleophilic Substitution Reactions
The primary electrophilic center in this compound is the carbon atom bonded to the bromine, making it an excellent substrate for nucleophilic substitution reactions.
This compound serves as an effective alkylating agent for electron-rich nitrogen-containing heterocycles like carbazole (B46965). In one study, it was used to synthesize photopolymerizable triazatruxenes by alkylating the carbazole nitrogen atoms present in the core structure. rsc.org The reaction proceeds via a standard nucleophilic substitution where the deprotonated carbazole acts as the nucleophile, displacing the bromide ion. rsc.org This synthetic approach is crucial for installing functional groups, such as the photochemically active diallyl amide moiety, onto larger molecular scaffolds. rsc.org
Table 1: Reaction Conditions for Alkylation of Triazatruxene with this compound. rsc.org
| Parameter | Condition |
|---|---|
| Substrate | Triazatruxene |
| Reagent | This compound (5.0 molar eq.) |
| Base | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 50 °C |
| Atmosphere | Nitrogen |
The reactivity of this compound extends to the functionalization of anthraquinone (B42736) derivatives, which are important scaffolds in dyes and functional materials. colab.ws Specifically, it can be used to alkylate hydroxyl groups on the anthraquinone ring system through a nucleophilic substitution reaction, forming an ether linkage. google.com A patent describes a method for synthesizing novel anthraquinone compounds by reacting a hydroxy-substituted anthraquinone with this compound. google.com This reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, thereby activating it as a nucleophile to attack the electrophilic CH₂Br group of the acetamide (B32628). google.com The incorporation of the diallyl amide group can enhance properties like solubility in organic solvents. google.com
Table 2: General Conditions for Reaction of this compound with Hydroxyanthraquinones. google.com
| Parameter | Condition |
|---|---|
| Nucleophile | Hydroxyanthraquinone Derivative |
| Electrophile | This compound |
| Base | Potassium Carbonate, Sodium Hydroxide, etc. |
| Temperature | 50 - 200 °C |
| Time | 3 - 36 hours |
| Molar Ratio (Hydroxyanthraquinone/Reagent) | Preferably ≤ 1/1 |
Alkylation of Electron-Rich Substrates (e.g., Carbazole Moieties)
Olefin Metathesis and Diallyl Functionality Reactivity
The two allyl groups in this compound provide a platform for powerful carbon-carbon bond-forming reactions, most notably olefin metathesis.
Ring-Closing Metathesis (RCM) is a premier strategy for the synthesis of cyclic compounds, and the diallyl motif is a classic substrate for this transformation. organic-chemistry.org The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts, which tolerate a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org The mechanism involves the formation of a key metallacyclobutane intermediate. organic-chemistry.org For terminal olefins like the ones in the diallyl group, the reaction is driven forward by the productive removal of volatile ethylene (B1197577) gas from the reaction mixture. organic-chemistry.org
While direct RCM studies on this compound are not widely reported, numerous examples exist for structurally similar diallylamines and related substrates. acs.orgnih.gov Lewis acid-assisted RCM of chiral diallylamines has been shown to produce enantiopure pyrrolidine (B122466) derivatives in high yields. nih.gov Similarly, the RCM of N,N-diallylaniline effectively yields the corresponding dihydropyrrole. acs.org By analogy, the diallyl amide functionality in this compound is expected to undergo RCM to form a five-membered dihydropyrrole ring, resulting in a bicyclic lactam structure. This strategy offers a direct route to complex heterocyclic scaffolds from a readily available acyclic precursor.
Cross-Metathesis with Diverse Olefinic Partners
Olefin cross-metathesis (CM) is a powerful reaction in organic synthesis that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different olefinic substrates. illinois.edu The reaction is typically catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs or Hoveyda-Grubbs catalysts. The process is governed by thermodynamic equilibrium, often driven forward by the release of a volatile byproduct like ethylene. illinois.edu
For a terminal olefin like the diallyl groups in this compound, cross-metathesis with a partner olefin can lead to a variety of products. The selectivity of the reaction is influenced by the nature of the olefin partner. illinois.edu While specific studies on the cross-metathesis of this compound are not widely documented, the reactivity can be inferred from general principles. For instance, the bromoacetamide functional group is generally compatible with common metathesis catalysts, as demonstrated in studies where a bromoacetamide-equipped catalyst was used for metathesis reactions. researchgate.net
The reaction of this compound with various olefinic partners would be expected to yield new, longer-chain alkenes. The stereoselectivity typically favors the formation of the more stable E (trans) isomer. illinois.edu
Table 1: Predicted Outcomes of Cross-Metathesis with this compound
| Olefin Partner | Partner Type | Expected Cross-Metathesis Product Structure | Notes |
|---|---|---|---|
| Ethylene | Type I Olefin | Self-metathesis (homodimerization) of the partner is favored. | CM is generally non-selective and gives a statistical distribution of products. illinois.edu |
| Styrene | Type I Olefin | A mixture of homo- and cross-metathesis products. | Statistical distribution is expected. |
| Acrylonitrile | Electron-deficient | Selective formation of the cross-product is generally favored. | Reaction with electron-deficient olefins is a common strategy to improve selectivity. |
Cross-linking and Polymerization Mechanisms
The diallyl functionality of this compound allows it to undergo both cross-linking and polymerization reactions, primarily through mechanisms involving its double bonds. These transformations can be initiated by light (photochemically) or through conventional free-radical pathways, leading to the formation of complex polymer networks.
Photochemical cross-linking offers spatial and temporal control over the formation of a polymer network. For compounds with allyl groups, a common and efficient method is the thiol-ene "click" reaction. nih.gov This process is initiated by a photoinitiator which, upon exposure to UV light, generates radical species. nih.gov These radicals can then abstract a hydrogen atom from a thiol (R-SH), creating a thiyl radical (RS•). The thiyl radical subsequently adds across one of the allyl double bonds of this compound. This addition reaction forms a carbon-centered radical, which can then abstract a hydrogen from another thiol molecule, propagating the chain and resulting in a stable thioether cross-link. nih.gov
The kinetics of such reactions are typically rapid. The efficiency of photochemical cross-linking is dependent on several factors, including the concentration of the photoinitiator, the intensity of the light source, the quantum yield of the initiator, and the reactivity of the specific thiol and ene components. The presence of oxygen can inhibit the reaction, as it can scavenge the radical intermediates.
Table 2: Factors Influencing Photochemical Cross-linking Efficiency
| Parameter | Influence on Efficiency | Rationale |
|---|---|---|
| Photoinitiator Concentration | Increases up to an optimal point | Higher concentration generates more initial radicals, but can also lead to light screening effects. |
| Light Intensity | Increases | Higher intensity leads to a faster rate of radical generation. ethz.ch |
| Thiol-Ene Molar Ratio | Optimal at 1:1 stoichiometry | An equimolar ratio ensures efficient consumption of both functional groups, maximizing network formation. |
The free-radical polymerization of 1,6-dienes, such as the diallyl group in this compound, is characterized by a distinctive mechanism known as cyclopolymerization. tandfonline.com This process involves a sequence of alternating intermolecular and intramolecular propagation steps. An initiating radical first adds to one of the allyl double bonds of the monomer. The resulting radical then undergoes a rapid intramolecular cyclization by attacking the second double bond on the same monomer unit, forming a cyclic structure—typically a five-membered pyrrolidine ring or a six-membered piperidine (B6355638) ring in the case of diallylamines. tandfonline.commdpi.comresearchgate.net This cyclized radical then propagates by adding to another monomer molecule, continuing the chain growth.
A significant competing process in the polymerization of allyl compounds is degradative chain transfer. google.comresearchgate.net In this reaction, a propagating radical abstracts a hydrogen atom from the α-position of an allyl group on a monomer molecule. This terminates the growth of the polymer chain and produces a new, resonance-stabilized allyl radical. This new radical is generally less reactive and less efficient at initiating a new polymer chain, which often leads to a low rate of polymerization and the formation of low-molecular-weight oligomers. google.come3s-conferences.org However, under certain conditions, such as the polymerization of protonated diallylamine (B93489) salts, this degradative transfer can be suppressed, allowing for the synthesis of high-molecular-weight polymers. researchgate.nete3s-conferences.org An attempt to induce radical cyclization of this compound in one study resulted in the recovery of the starting material, indicating that the reaction conditions are critical for successful polymerization. core.ac.uk
Table 3: Competing Mechanisms in Free-Radical Polymerization of Diallyl Moieties
| Mechanism | Description | Outcome |
|---|---|---|
| Cyclopolymerization | Alternating intermolecular addition and intramolecular cyclization. tandfonline.com | Formation of a linear polymer containing cyclic repeating units (e.g., pyrrolidine derivatives). mdpi.com |
| Degradative Chain Transfer | Abstraction of an allylic hydrogen from a monomer by a propagating radical. researchgate.net | Termination of the growing chain and formation of a low-reactivity allyl radical, leading to low molecular weight products. google.com |
Applications in Materials Science and Polymer Chemistry
Design and Synthesis of Photopolymerizable Monomers for Advanced Materials
A significant application of N,N-Diallyl-2-bromoacetamide is in the design and synthesis of photopolymerizable monomers. These monomers can be transformed from a solution-processable state into a stable, cross-linked polymer network upon exposure to light, a critical process for the fabrication of advanced materials.
Researchers have successfully integrated this compound into triazatruxene-based molecules to create novel photopolymerizable monomers for optoelectronic applications. ontosight.ai Triazatruxenes are disc-shaped, C₃-symmetric molecules with an extended π-conjugated system, making them excellent candidates for hole-transporting materials in electronic devices. ontosight.ai
In a reported synthesis, triazatruxene is functionalized by attaching flexible aliphatic side chains. This is achieved through the alkylation of the carbazole (B46965) moieties present in the triazatruxene core. ontosight.ai The synthesis involves a reaction with this compound in the presence of a base like sodium hydride and a solvent such as N,N-dimethylformamide. ontosight.ai The this compound serves to introduce photochemically cross-linkable diene groups at the ends of these side chains. ontosight.ai
The resulting triazatruxene monomer, functionalized with N,N-diallyl acetamide (B32628) groups, is soluble in common organic solvents, which allows for the deposition of uniform thin films using techniques like spin-coating. ontosight.ai The presence of the diallyl groups provides the functionality for subsequent photopolymerization. ontosight.ai
The triazatruxene monomers functionalized with N,N-diallyl acetamide groups can be converted into insoluble and robust polymer networks through photochemically induced cross-linking. ontosight.ai This process is typically initiated by exposing thin films of the monomer to UV radiation. ontosight.ai The allyl groups on adjacent monomers react, forming a highly cross-linked polymer network. ontosight.ai
An important advantage of this method is that it can be performed without a photoinitiator, which can sometimes lead to photodegradation and the formation of charge traps in the material. ontosight.aijhu.edu The degree of cross-linking can be controlled by adjusting the fluence of the UV radiation. ontosight.ai This transformation from a soluble monomer to an insoluble polymer network is crucial for creating stable layers in multilayer organic electronic devices. ontosight.ai Unexposed regions of the monomer can be washed away with the original solvent, allowing for precise patterning of the material. ontosight.ai
| Parameter | Triazatruxene Monomer 2 | Reference |
| Functional Group Source | This compound | ontosight.ai |
| HOMO Energy Level (IP) | 5.37 eV | ontosight.ai |
| Band Gap (Eg) | 3.39 eV | ontosight.ai |
| LUMO Energy Level (EA) | 1.98 eV | ontosight.ai |
This table presents the electrochemical properties of a triazatruxene monomer synthesized using this compound.
Integration into Triazatruxene Architectures for Optoelectronic Applications
Development of Functional Polymer Systems
The polymer networks formed from this compound-derived monomers exhibit properties that are highly desirable for functional polymer systems, particularly in the realm of organic electronics.
The cross-linked polymer networks derived from triazatruxene monomers functionalized with N,N-diallyl acetamide groups have been specifically investigated as hole-transport layers (HTLs) in organic electronic devices. ontosight.ai HTLs are essential components in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), as they facilitate the efficient transport of positive charge carriers (holes) and block electrons. chemscene.com
A critical aspect of a hole-transport layer is its charge carrier mobility. Studies on hole-only test devices incorporating the polymer network derived from the this compound-functionalized triazatruxene monomer have shown promising results. ontosight.ai
The current density-voltage (J-V) characteristics of devices with the monomer film were compared to those with the photochemically cross-linked polymer network. ontosight.ai It was observed that there was no significant reduction in the current density after polymerization. ontosight.ai This indicates that the photochemical cross-linking process does not detrimentally affect the hole-transporting properties of the material. ontosight.ai This is a significant finding, as some cross-linking methods can introduce defects that lower charge carrier mobility. ontosight.ai
| Device Configuration | Qualitative Current Density | Implication for Charge Carrier Mobility | Reference |
| Hole-only device with monomer 2 film | High | Efficient hole transport | ontosight.ai |
| Hole-only device with cross-linked polymer network of monomer 2 | High (no significant reduction) | Charge carrier mobility is maintained after cross-linking | ontosight.ai |
This table summarizes the performance of hole-only devices before and after photochemical cross-linking of the monomer derived from this compound.
Fabrication of Hole-Transport Layers in Organic Electronic Devices
Utilization in Dynamic Polymers with Hybrid Bonding Structures
Role as an Intermediate in the Synthesis of OLED Materials
This compound serves as a crucial intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its specific utility is demonstrated in the creation of photopolymerizable hole-transport layers (HTLs), which are essential components in multilayer OLED devices. These layers facilitate the efficient injection and transport of holes from the anode and can also act as electron-blocking layers, contributing to higher device efficiency and performance.
Research has shown that this compound is used in the synthesis of novel triazatruxene-based monomers. rsc.org These monomers are designed with photo-cross-linkable end-groups, which are introduced through a reaction with this compound. The diallyl functionality of the molecule is particularly important as it allows for subsequent photochemical cross-linking. This cross-linking process transforms the soluble monomeric material into a robust, insoluble polymer network after it has been deposited as a thin film. This insolubility is a key advantage as it prevents the layer from dissolving or mixing with subsequently deposited layers during the fabrication of the multilayer OLED stack. rsc.org
A specific example of its application is in the synthesis of photopolymerizable triazatruxenes. In a documented synthesis, triazatruxene is alkylated using this compound in the presence of a base like sodium hydride and a solvent such as N,N-dimethylformamide. rsc.org This reaction attaches the diallyl-containing acetamide group to the triazatruxene core. The resulting monomers can then be spin-coated to form uniform thin films. These films are subsequently cross-linked by exposure to UV light, creating a stable hole-transport layer. rsc.org
The hole-only test devices fabricated with these cross-linked triazatruxene layers have shown promising results, exhibiting current density versus voltage profiles that are nearly identical before and after the cross-linking process. rsc.org This indicates that the desirable electronic properties of the hole-transport material are retained after polymerization, making it a viable new class of hole-transport layers for plastic electronic devices like OLEDs. rsc.org
Synthesis of Photopolymerizable Triazatruxene
| Reactant | Reagent/Solvent | Conditions | Product | Yield |
| Triazatruxene | This compound, Sodium Hydride, N,N-Dimethylformamide | Nitrogen atmosphere, 50 °C | Photopolymerizable Triazatruxene Monomer | Not specified in the source |
Properties of the Resulting Hole-Transport Layer
| Property | Description | Reference |
| Cross-linking Method | Initiator-free photochemical cross-linking | rsc.org |
| Deposition Method | Solution-deposition, spin-coating | rsc.org |
| Post-Cross-linking Property | Insoluble polymer network | rsc.org |
| Electrical Performance | Nearly identical current density vs. voltage profiles before and after cross-linking | rsc.org |
Computational and Theoretical Investigations of N,n Diallyl 2 Bromoacetamide
Quantum Chemical Characterization of Molecular Structure and Conformation
The three-dimensional structure and conformational flexibility of N,N-Diallyl-2-bromoacetamide are crucial for understanding its reactivity. Computational methods like Density Functional Theory (DFT) are instrumental in exploring these aspects.
The presence of multiple single bonds in this compound, particularly around the nitrogen atom and the allyl groups, allows for the existence of various rotational isomers (rotamers). The rotation around the C-N amide bond is of particular interest, as it is known to have a significant energy barrier in amides due to partial double bond character.
Computational studies on related enamides and diallylamine (B93489) derivatives have shown that the size of substituents on the nitrogen and the nature of the acyl group significantly influence the rotational barriers. For this compound, it is expected that different stable conformers exist, arising from the rotation of the two allyl groups and the bromoacetyl group. The relative energies of these conformers would determine their population at a given temperature. A detailed computational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify the energy minima corresponding to stable rotamers and the transition states that separate them.
To understand the structural properties of this compound, geometric optimization would be performed using quantum chemical methods. This process identifies the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For a flexible molecule like this, multiple local minima on the potential energy surface may exist.
The energetic landscape, which maps the potential energy as a function of molecular geometry, would reveal the relative stabilities of different conformers and the energy barriers for their interconversion. Computational studies on similar molecules often employ DFT methods, such as B3LYP, in conjunction with appropriate basis sets to achieve a balance between accuracy and computational cost.
Analysis of Torsional Barriers and Rotational Isomers
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. Various theoretical descriptors can be calculated to predict how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is likely to be located on the allyl double bonds or the nitrogen lone pair, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be associated with the antibonding orbital of the C-Br bond, indicating that this site is prone to nucleophilic attack, potentially leading to the displacement of the bromide ion.
TPSA and LogP are important properties that influence a molecule's pharmacokinetic behavior, but they can also provide insights into its reactivity in different environments. TPSA is the sum of the van der Waals surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. For this compound, the TPSA is primarily contributed by the oxygen and nitrogen atoms of the amide group.
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a molecule's preference for a nonpolar solvent over a polar one. These properties can influence reaction mechanisms by affecting the solubility and orientation of the molecule at the reaction interface. While specific mechanistic studies linking TPSA and LogP for this compound are not available, these parameters are routinely calculated for compounds of biological interest.
Frontier Molecular Orbital (FMO) Theory and Electrophilicity Indices
Reaction Mechanism Elucidation through Ab Initio and DFT Calculations
A significant area of interest for this compound is its propensity to undergo radical cyclization reactions. kyoto-u.ac.jp Computational chemistry is a powerful tool for elucidating the detailed mechanisms of such reactions.
Ab initio and DFT calculations can be used to map the entire reaction pathway, identifying reactants, intermediates, transition states, and products. For the radical cyclization of this compound, the reaction is typically initiated by the formation of a radical at the α-carbon upon cleavage of the C-Br bond. This radical can then attack one of the allyl double bonds intramolecularly to form a five- or six-membered ring.
Theoretical calculations would determine the activation energies for the different possible cyclization pathways (e.g., 5-exo vs. 6-endo), providing insight into the regioselectivity of the reaction. Studies on the radical cyclization of related diallylamines have utilized DFT calculations to predict activation energies and explain the influence of substituents on the reaction rates. nih.gov Similar computational approaches would be invaluable in understanding the reactivity of this compound and predicting the structure of its cyclization products.
Transition State Analysis for Radical and Ionic Pathways
The cyclization of this compound can proceed through either a radical or an ionic pathway, depending on the reaction conditions. Computational modeling, particularly using density functional theory (DFT), is a powerful tool to investigate the transition states and energetics of these pathways.
Radical Pathways:
In the presence of a radical initiator, such as AIBN (azobisisobutyronitrile), and a mediator like tributyltin hydride, this compound is expected to undergo radical cyclization. The initial step is the abstraction of the bromine atom to form an α-carbonyl radical. This radical can then attack one of the intramolecular allyl groups.
Studies on similar N-allyl-α-haloacetamides have shown that the 5-exo-trig cyclization is generally favored, leading to the formation of a five-membered γ-lactam ring. acs.orgresearchgate.net The transition state for this process would involve the approach of the radical center to the carbon-carbon double bond of one of the allyl groups. DFT calculations, for instance at the B3LYP/6-31G* level of theory, can elucidate the geometry of this transition state, including the forming C-C bond length and the distribution of the radical character. The activation energy calculated for this step provides insight into the kinetic feasibility of the reaction. For related α-chloroamides, it has been shown that the conformational flexibility of the N-allyl group is a key factor in the cyclization process. acs.org The presence of electron-withdrawing groups near the radical center can influence the electrophilicity of the radical and the speed of the cyclization. mdpi.compreprints.org
Ionic Pathways:
Ionic cyclization of this compound can be initiated by a Lewis acid or a suitable electrophile. The Lewis acid would coordinate to the carbonyl oxygen or the bromine atom, promoting the formation of a carbocation or a species with significant positive charge. This is followed by an intramolecular electrophilic attack by one of the allyl groups.
Computational studies on analogous systems, such as the hypervalent iodine-mediated cyclization of N-alkenylamides, have used DFT to rationalize the reaction mechanism. beilstein-journals.orgnih.gov These studies calculate the free energy of activation (ΔG‡) for the cyclization step. For instance, in a related system, the ΔG‡ for the formation of a five-membered ring was found to be lower than that for a seven-membered ring, indicating a clear kinetic preference. beilstein-journals.org The transition state in an ionic pathway would exhibit significant charge separation, and its stability would be highly dependent on the surrounding medium.
Solvent Effects Modeling on Reaction Energetics
The choice of solvent can significantly influence the rate and outcome of a cyclization reaction. numberanalytics.com Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects. beilstein-journals.orgnih.gov
For the radical cyclization of this compound, the influence of solvent polarity is expected to be less pronounced compared to the ionic pathway. However, studies on radical reactions in aqueous media have shown that water can have a significant solvent effect, sometimes facilitating reactions that are difficult in organic solvents. kyoto-u.ac.jp In one study, the radical cyclization of this compound in the presence of triethylborane (B153662) was attempted in water, but resulted in the recovery of the starting material, suggesting that the bromine atom transfer was not efficient enough to sustain the radical chain. kyoto-u.ac.jp
In contrast, the ionic cyclization pathway is highly sensitive to solvent effects. Polar solvents are expected to stabilize the charged intermediates and transition states, thereby lowering the activation energy barrier. acs.org Computational modeling using PCM can quantify this stabilization by calculating the solvation free energies. For example, in the study of hypervalent iodine-mediated cyclization, the CPCM model was used to account for solvent effects in the calculation of the reaction mechanism. beilstein-journals.orgnih.gov The use of ionic liquids as solvents has also been explored for cyclization reactions, offering potential advantages in terms of reaction rates and product isolation. organic-chemistry.org
Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be validated against experimental data.
NMR Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. acs.orgtau.ac.il The process involves first optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors. These are subsequently converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net
For related enamides, DFT calculations have been used to determine the relative energies and predicted ¹H NMR shifts of different conformers, which were then compared with experimental spectra to confirm the major and minor isomers in solution. acs.org Similar computational approaches could be applied to this compound to understand its conformational preferences and assign its NMR spectra. The accuracy of these predictions for paramagnetic molecules, such as radical intermediates, has also been demonstrated. nih.gov
Vibrational Frequencies:
The infrared (IR) and Raman vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. tau.ac.il These calculations yield a set of harmonic vibrational frequencies and their corresponding normal modes.
Broader Chemical Significance and Future Research Directions
Comparative Studies with Related α-Haloamides
The reactivity of α-haloamides is significantly influenced by the nature of the halogen atom. In the N,N-diallyl-α-haloacetamide series, the reactivity generally follows the order of the carbon-halogen bond strength, which is I > Br > Cl > F. This trend means that N,N-diallyl-2-iodoacetamide is typically more reactive than N,N-diallyl-2-bromoacetamide, which in turn is more reactive than N,N-diallyl-2-chloroacetamide. researchgate.netthieme-connect.com This difference in reactivity is crucial for their application in chemical synthesis, as it allows for selective reactions based on the choice of the halogen. For instance, the more reactive iodo- and bromo- derivatives are often preferred for reactions where a good leaving group is required, such as in nucleophilic substitutions and certain radical reactions. core.ac.uksolubilityofthings.com
Table 1: Comparison of N,N-Diallyl-α-haloacetamides
| Compound Name | Halogen | General Reactivity Trend | Key Characteristics |
|---|---|---|---|
| N,N-Diallyl-2-chloroacetamide | Chlorine | Least reactive in the series | More stable, requires more forcing conditions for reactions |
| This compound | Bromine | Moderately reactive | Good balance of reactivity and stability for many applications |
| N,N-Diallyl-2-iodoacetamide | Iodine | Most reactive in the series | Highly reactive, often used when rapid reaction is needed |
The substituents on the nitrogen atom of an amide play a critical role in modulating its chemical properties. fiveable.mesolubilityofthings.com In the case of this compound, the two allyl groups significantly influence its reactivity compared to its less substituted counterparts like N-allyl-2-bromoacetamide and N-bromoacetamide. cymitquimica.comcdnsciencepub.com
The presence of two alkyl groups on the nitrogen in this compound creates steric hindrance around the carbonyl carbon, which can make it less susceptible to nucleophilic attack compared to primary or secondary amides. fiveable.me However, the allyl groups themselves can participate in various reactions, adding another layer of complexity and synthetic utility. cymitquimica.com
In contrast, N-bromoacetamide exhibits different reactivity patterns. For instance, its reaction with olefins can lead to the formation of 2-bromo-N-bromoacetimidates, a reaction not typically observed with this compound. cdnsciencepub.comresearchgate.net This highlights how the N-substituents dictate the reaction pathways. The substitution at the amide nitrogen can also impact the resonance of the amide bond, with electronegative substituents potentially reducing the resonance stabilization and making the nitrogen atom more pyramidal. mdpi.com
Table 2: Influence of N-Substitution on Bromoacetamide Reactivity
| Compound Name | N-Substitution | Key Reactivity Features |
|---|---|---|
| This compound | Two allyl groups | Steric hindrance at the carbonyl, potential for allyl group participation in reactions |
| N-Allyl-2-bromoacetamide | One allyl group | Intermediate reactivity, possesses both an electrophilic carbon and a reactive allyl group |
| N-Bromoacetamide | No alkyl substituents | Can act as a brominating agent, different reaction pathways with olefins |
Structural-Reactivity Relationships within N,N-Diallyl-α-haloacetamides (e.g., N,N-Diallyl-2-chloroacetamide)
Potential in Bioconjugation and Protein Modification Strategies
Bromoacetamides, in general, are recognized as valuable electrophilic handles in bioconjugation and protein modification. mdpi.comtandfonline.com They can selectively react with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form stable thioether bonds. mdpi.comnih.govresearchgate.net This reactivity makes them useful for attaching probes, drugs, or other molecules to proteins. nih.govresearchgate.net The irreversible nature of the thioether bond formed by bromoacetamides is often considered an advantage over other linkages, such as those formed by maleimides, which can be reversible. tandfonline.com
This compound, with its bromoacetamide functional group, has the potential to be utilized in these strategies. ontosight.ai The diallyl groups could offer additional functionalities for subsequent modifications or influence the solubility and binding properties of the resulting protein conjugate. The ability to introduce an electrophilic handle onto a protein allows for the site-selective installation of non-natural functional groups, enabling the creation of well-defined protein conjugates with preserved structure and function. nih.govresearchgate.netresearchgate.net
Exploration of Novel Catalytic Systems for Transformations Involving this compound
The development of novel catalytic systems is a burgeoning area of research that could unlock new transformations for this compound. Transition metal-catalyzed cross-coupling reactions, for example, have been extensively used with α-haloamides to form C-C bonds. nih.govthieme-connect.de Exploring new catalysts, such as those based on nickel, copper, or iron, could lead to more efficient and selective reactions. nih.govthieme-connect.deresearchgate.net
Furthermore, photoredox catalysis presents a promising avenue for activating α-haloamides under mild conditions. nih.gov This approach could enable transformations that are not accessible through traditional thermal methods. The development of enzymatic catalysts, or artificial metalloenzymes, for reactions involving this compound is another exciting frontier. nih.govresearchgate.net These biocatalysts could offer unparalleled selectivity and efficiency, operating under environmentally benign conditions. nih.gov
Sustainable Synthesis and Green Chemistry Approaches for Production
The principles of green chemistry are increasingly important in chemical synthesis. For the production of this compound and other α-haloamides, developing more sustainable methods is a key research goal. This includes the use of less toxic solvents, ideally water, and the development of catalytic processes that minimize waste. kyoto-u.ac.jp
Research into radical reactions in aqueous media has shown promise for the synthesis of related compounds, suggesting that similar approaches could be applied to this compound. thieme-connect.comkyoto-u.ac.jp The use of water-soluble radical initiators could provide a greener alternative to traditional organic solvents. kyoto-u.ac.jp Additionally, exploring enzymatic or chemoenzymatic routes for the synthesis of α-haloamides could lead to more sustainable and efficient production methods. nih.gov
Unexplored Reactivity Patterns and Synthetic Applications
While much is known about the reactivity of α-haloamides, there are still unexplored areas that could lead to novel synthetic applications for this compound. For instance, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for investigation. rsc.org
The unique combination of a reactive bromoacetamide moiety and two allyl groups in this compound could be exploited in domino reactions, where a single event triggers a cascade of subsequent transformations. rsc.org This could lead to the rapid construction of complex molecular architectures from simple starting materials. Further investigation into its radical cyclization reactions and its potential as a precursor for various heterocyclic compounds could also reveal new and valuable synthetic pathways. core.ac.ukrsc.org
Interdisciplinary Research Opportunities in Advanced Functional Materials
The unique molecular architecture of this compound, featuring both a reactive alkylating group and polymerizable allyl moieties, positions it as a significant building block for novel functional materials, fostering collaborations across chemistry, materials science, and engineering. Its utility extends into the development of sophisticated materials for advanced applications, particularly in the realm of plastic electronics such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). rsc.org
The primary role of this compound in this field is as a precursor for creating cross-linked polymer networks. The bromoacetamide portion of the molecule allows for its attachment to a core structure, such as a triazatruxene, through N-alkylation reactions. rsc.orgntu.ac.uk Triazatruxene derivatives are of particular interest due to their disc-like, C3-symmetric structure which helps in the formation of stable, homogeneous thin films, a crucial requirement for electronic devices. rsc.org
Once incorporated into a larger molecular system, the two non-conjugated allyl groups on the this compound moiety serve as photo cross-linkable end-groups. rsc.orgntu.ac.uk Upon exposure to UV light, these groups can polymerize, often without the need for a photoinitiator. rsc.org This process transforms a solution-processable monomer into a highly cross-linked, insoluble, and stable polymer network. rsc.orgntu.ac.uk This insolubility is a critical advantage, as it allows for the fabrication of multi-layered device architectures through sequential solution-deposition techniques without dissolving the underlying layers. ntu.ac.uk
Research has demonstrated the synthesis of photopolymerizable triazatruxenes where this compound is reacted with a triazatruxene core in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide. rsc.orgntu.ac.uk The resulting materials can be spin-coated to form uniform thin films. Subsequent UV exposure creates a robust polymer network that functions as a hole-transport layer (HTL). rsc.org Importantly, studies have shown that the cross-linking process does not significantly impede the charge-carrier mobility of the material, making it a promising candidate for efficient plastic electronic devices. rsc.orgntu.ac.uk
The interdisciplinary opportunities are significant. Organic chemists can design and synthesize new monomers by modifying the core structure to which this compound is attached, thereby tuning the electronic properties of the final material. Materials scientists can investigate the physical and electronic properties of the resulting cross-linked polymer films, optimizing the spin-coating and UV-curing processes to achieve desired film morphology and performance. rsc.org Electrical engineers can then integrate these novel materials into device prototypes, evaluating their performance and durability in applications like OLEDs and OPVs. rsc.org
Further research could explore the integration of this compound into other systems for functional materials. For instance, its potential use in synthesizing anthraquinone-based compounds for color filters in liquid crystal displays (LCDs) has been noted. google.com This suggests opportunities in developing new dyes and pigments where the cross-linking capability can impart enhanced stability and processability. The compound's fundamental reactivity, involving a bromine atom transfer, has also been a subject of study in radical reactions, which could open avenues in other areas of polymer and materials synthesis. kyoto-u.ac.jp
Table of Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂BrNO | matrixscientific.comchemscene.com |
| Molecular Weight | 218.10 g/mol | matrixscientific.com |
| Appearance | Liquid | matrixscientific.com |
| CAS Number | 60277-03-4 | chemscene.comsigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | LUQJYRFAMLETNH-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | C=CCN(CC=C)C(=O)CBr | chemscene.com |
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for preparing N,N-Diallyl-2-bromoacetamide, and how are reaction conditions optimized?
- Methodology : React diallylamine with 2-bromoacetyl bromide in a 1:1 molar ratio under alkaline conditions (10% aqueous Na₂CO₃, pH 9–10). Stirring duration (1–2 hours) and temperature (ambient) are critical to minimize hydrolysis. Monitor reaction progress via TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) .
- Purification : Filter precipitated product, wash with cold water, and recrystallize from methanol to achieve >80% purity. Adjust recrystallization solvent polarity if impurities persist .
Q. How do researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR : ¹H-NMR (CDCl₃) shows peaks for diallyl protons (δ 5.6–5.8 ppm, multiplet) and bromoacetamide carbonyl (δ 167–169 ppm in ¹³C-NMR) .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7); Rf ~0.32–0.65 depending on derivative .
- Melting Point : Pure product typically melts at 75–84°C; deviations indicate impurities .
Q. What safety protocols are essential when handling brominated acetamides?
- Hazard Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Neutralize spills with NaHCO₃. Emergency protocols include immediate eye washing and medical consultation for inhalation/ingestion .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be suppressed during synthesis?
- Optimization Strategies :
- Maintain strict pH control (9–10) to prevent acid-catalyzed hydrolysis of 2-bromoacetyl bromide .
- Use anhydrous solvents (e.g., DMF) under inert atmospheres (N₂/Ar) to reduce moisture-induced side reactions .
- Add phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
Q. What advanced analytical methods resolve structural ambiguities in bromoacetamide derivatives?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
